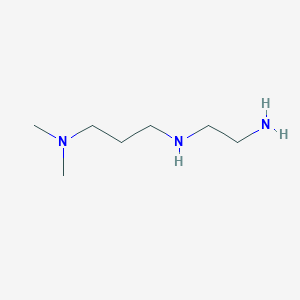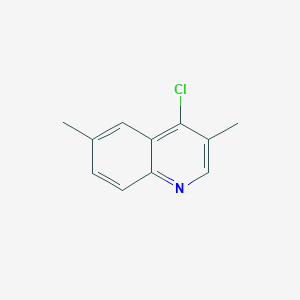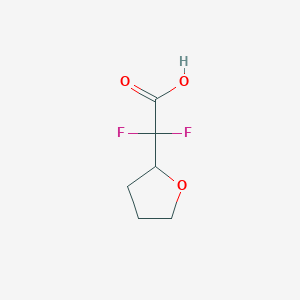
3a,4,7,7a-tetrahydro-2-Methyl-4,7-Epoxy-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4,7,7a-tetrahydro-2-Methyl-4,7-Epoxy-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-tetrahydro-2-Methyl-4,7-Epoxy-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method might include:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction can be induced to form the isoindole core.
Methylation: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3a,4,7,7a-tetrahydro-2-Methyl-4,7-Epoxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can open the epoxy ring or reduce the dione to diols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized isoindole derivatives, while reduction could produce diols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 3a,4,7,7a-tetrahydro-2-Methyl-4,7-Epoxy-1H-isoindole-1,3(2H)-dione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The epoxy and dione groups could play a crucial role in these interactions by forming covalent bonds or participating in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindole: The parent compound without the epoxy and dione groups.
Phthalimide: A related compound with similar structural features.
Naphthalimide: Another related compound with a fused ring system.
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
2-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C9H9NO3/c1-10-8(11)6-4-2-3-5(13-4)7(6)9(10)12/h2-7H,1H3 |
InChI-Schlüssel |
UFLZCUBVWZZTQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2C3C=CC(C2C1=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-Dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12122340.png)
![2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12122342.png)
![Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate](/img/structure/B12122349.png)







![2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B12122408.png)
amine](/img/structure/B12122411.png)
![(4E)-5-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12122412.png)
